molecular formula C16H13ClN2O B2881444 2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide CAS No. 478043-53-7

2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide

Cat. No. B2881444
CAS RN: 478043-53-7
M. Wt: 284.74
InChI Key: RZXCKHSAQWRMSH-UHFFFAOYSA-N
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Description

“2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide” is a compound that belongs to the class of indoles . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena .


Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes “2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide”, has been developed based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide, have been studied for their antiviral properties. These compounds have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus. The structure of indole derivatives allows them to bind with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents .

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules due to its biological activity. Indole derivatives exhibit anti-inflammatory effects, which are crucial in the treatment of chronic diseases such as arthritis and other inflammatory disorders .

Anticancer Applications

Indole derivatives have been recognized for their potential in cancer treatment. They can act on various pathways involved in cancer cell proliferation and survival, making them promising candidates for anticancer drugs .

Anti-HIV Activity

Some indole derivatives have been reported to possess anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown that these compounds could be effective in inhibiting HIV-1 .

Antioxidant Effects

The antioxidant properties of indole derivatives are significant in preventing oxidative stress, which can lead to various chronic diseases. These compounds can scavenge free radicals, thereby protecting cells from damage .

Antimicrobial and Antitubercular Activity

Indole derivatives have been explored for their antimicrobial and antitubercular activities. Their ability to interfere with bacterial cell wall synthesis and protein synthesis makes them effective against a broad spectrum of bacteria, including Mycobacterium tuberculosis .

Antidiabetic Potential

Research has indicated that indole derivatives can play a role in managing diabetes. They may affect insulin secretion and glucose metabolism, which are critical in the treatment of diabetes .

Antimalarial and Anticholinesterase Activities

These compounds have also been investigated for their antimalarial properties, which could lead to new treatments for this life-threatening disease. Additionally, their anticholinesterase activity suggests potential use in treating neurodegenerative diseases like Alzheimer’s .

properties

IUPAC Name

2-chloro-1-methyl-N-phenylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-19-13-10-6-5-9-12(13)14(15(19)17)16(20)18-11-7-3-2-4-8-11/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXCKHSAQWRMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide

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